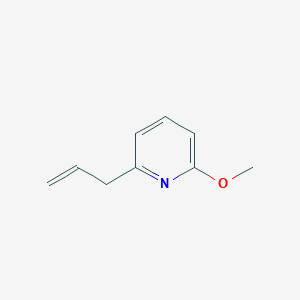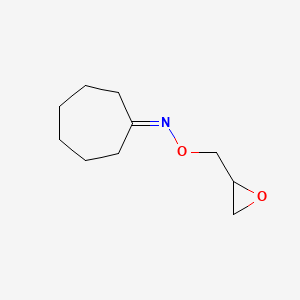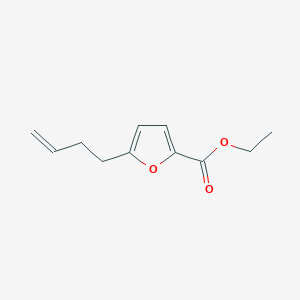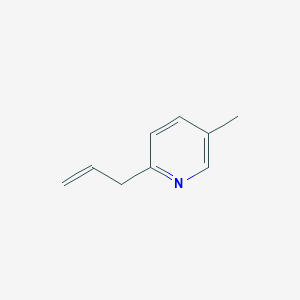
3-(6-Methoxy-2-pyridyl)-1-propene
Vue d'ensemble
Description
“6-Methoxy-2-pyridineacetic acid” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-pyridineacetic acid” consists of a pyridine ring with a methoxy group at the 6th position and an acetic acid group at the 2nd position .Physical And Chemical Properties Analysis
“6-Methoxy-2-pyridineacetic acid” has a predicted boiling point of 294.5±25.0 °C and a predicted density of 1.246±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Ligand Preparation and Coordination Chemistry
A study by Ghaffarinia and Golchoubian (2005) reported the preparation of phenol-based acyclic ligands involving 3-(6-Methoxy-2-pyridyl)-1-propene in the synthesis process. The compound was utilized as an intermediate in the formation of ligands with double sets of coordination sites, indicating its role in the field of coordination chemistry and ligand synthesis (Ghaffarinia & Golchoubian, 2005).
Catalysis
The compound has been involved in the synthesis of palladium(II) complexes of (pyridyl)imine ligands, which have been used as catalysts for the methoxycarbonylation of olefins. Zulu et al. (2020) described how reactions involving this compound resulted in the formation of monometallic complexes, which then served as active catalysts for converting higher olefins to linear and branched esters (Zulu et al., 2020).
Polymerization
3-(6-Methoxy-2-pyridyl)-1-propene has been used in the field of polymer chemistry as well. Devaine-Pressing, Dawe, and Kozak (2015) discussed the utilization of related compounds in the copolymerization of cyclohexene oxide and carbon dioxide, yielding low molecular weight polycarbonate with narrow dispersities (Devaine-Pressing et al., 2015).
Photovoltaic Research
In the realm of photovoltaic research, the compound has been mentioned as a part of the study on polymer-based photovoltaic cells. Dang, Hirsch, and Wantz (2011) noted the use of related methoxy compounds in the fabrication of solar cells, particularly focusing on the blends of P3HT and PCBM for bulk-heterojunction structures (Dang et al., 2011).
Organic Synthesis
In organic synthesis, Nedolya et al. (2002) described the use of related methoxy compounds in a new approach to the pyridine ring, showcasing the compound's role in the synthesis of heterocyclic compounds (Nedolya et al., 2002).
Photoreactions
Park and Baek (2004) studied the photoreactions of related methoxy compounds, observing novel intramolecular cycloaddition products, indicating the compound's potential in photochemistry applications (Park & Baek, 2004).
Mécanisme D'action
Target of Action
The primary target of 3-(6-Methoxy-2-pyridyl)-1-propene, also known as Pyributicarb , is the sterol biosynthesis pathway in plants . This compound is a monothiocarbamic ester used as a herbicide, demonstrating some fungicidal activity . It is primarily used for the control of grasses in rice paddy fields .
Mode of Action
Pyributicarb interacts with its targets by inhibiting the sterol biosynthesis pathway . This inhibition disrupts the normal functioning of the plant cells, leading to their death and thus controlling the growth of unwanted grasses .
Biochemical Pathways
The affected biochemical pathway is the sterol biosynthesis pathway . Sterols are essential components of plant cell membranes, and their biosynthesis is crucial for plant growth and development. By inhibiting this pathway, Pyributicarb prevents the synthesis of sterols, disrupting cell membrane integrity and function, leading to plant death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyributicarb are characterized by its low solubility in water and its non-persistence in paddy fields . It has a half-life of 13-18 days in these environments . These properties impact the bioavailability of Pyributicarb, influencing its effectiveness as a herbicide.
Result of Action
The molecular and cellular effects of Pyributicarb’s action include the disruption of cell membrane integrity and function due to the inhibition of sterol biosynthesis . This leads to the death of the plant cells, effectively controlling the growth of unwanted grasses in rice paddy fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyributicarb. For instance, its low solubility in water and non-persistence in paddy fields suggest that it may be less effective in environments with heavy rainfall or irrigation . Additionally, it is highly toxic to aquatic organisms , indicating that its use must be carefully managed to minimize environmental impact.
Safety and Hazards
The safety data for “6-Methoxy-2-pyridineacetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methoxy-6-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-5-8-6-4-7-9(10-8)11-2/h3-4,6-7H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFJABVHNHPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293124 | |
| Record name | 2-Methoxy-6-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxy-2-pyridyl)-1-propene | |
CAS RN |
951886-68-3 | |
| Record name | 2-Methoxy-6-(2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid](/img/structure/B3173953.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)

![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)
![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)
![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)



![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)


